N-Trityl-D-homoserine lactone N-Trityl-D-homoserine lactone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873025
InChI: InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2
SMILES:
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol

N-Trityl-D-homoserine lactone

CAS No.:

Cat. No.: VC13873025

Molecular Formula: C23H21NO2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-Trityl-D-homoserine lactone -

Specification

Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
IUPAC Name 3-(tritylamino)oxolan-2-one
Standard InChI InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2
Standard InChI Key NONAPDJJAFAIKB-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Trityl-D-homoserine lactone features a four-membered lactone ring derived from the cyclization of homoserine’s carboxylic acid and alcohol groups. The trityl group (–C(C₆H₅)₃) is attached to the nitrogen atom, conferring steric bulk and hydrophobicity. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₃H₂₁NO₂
Molecular Weight343.4 g/mol
IUPAC Name(3R)-3-(tritylamino)oxolan-2-one
StereochemistryD-configuration at C3

The compound’s stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor-binding affinities . Nuclear magnetic resonance (NMR) studies confirm the (3R) configuration, with distinct chemical shifts for the lactone ring protons (δ 4.2–4.5 ppm) and trityl aromatic protons (δ 7.2–7.4 ppm) .

Stability and Solubility

The trityl group significantly enhances hydrolytic stability compared to native homoserine lactones. While homoserine lactones typically degrade within hours under physiological pH (7–8), N-Trityl-D-homoserine lactone demonstrates a half-life exceeding 240 hours at pH 8 . This stability arises from the steric shielding of the lactone carbonyl group by the trityl moiety, which impedes nucleophilic attack by water. Additionally, the compound exhibits improved solubility in organic solvents (e.g., dichloromethane, dimethyl sulfoxide), facilitating its use in synthetic chemistry applications.

Synthesis and Purification

Synthetic Routes

Two primary methods dominate the synthesis of N-Trityl-D-homoserine lactone:

Route 1: Tritylation of D-Homoserine

  • Silylation: D-Homoserine is treated with dimethylchlorosilane (Me₂SiCl) or diphenylchlorosilane (Ph₂SiCl) to form a silylated intermediate.

  • Tritylation: The silylated product reacts with trityl chloride (TrCl) in the presence of a base (e.g., triethylamine), yielding N-Trityl-D-homoserine lactone.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) affords the product in 65–68% yield.

Route 2: Degradation of N-Trityl-L-Methionine

  • Methylation: N-Trityl-L-methionine is treated with methyl iodide (MeI) to form a sulfonium salt.

  • Alkaline Degradation: The sulfonium salt undergoes degradation with potassium hydroxide (KOH), producing N-Trityl-D-homoserine lactone in 75% yield.

Industrial-Scale Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and efficiency. Continuous-flow reactors and immobilized catalysts are under investigation to enhance yield and reduce waste. Recent advances in enzymatic tritylation, using lipases or proteases, offer greener alternatives to traditional silylation methods.

Mechanism of Action in Bacterial Quorum Sensing

Receptor Binding and Signal Transduction

N-Trityl-D-homoserine lactone functions as an autoinducer in Gram-negative bacteria, mimicking native N-acyl homoserine lactones (AHLs). At threshold concentrations, it binds to LuxR-type receptors (e.g., RhlR in Pseudomonas aeruginosa), inducing conformational changes that activate transcription of virulence genes . Key interactions include:

  • Hydrogen Bonding: The lactone carbonyl forms a hydrogen bond with a conserved tryptophan residue (Trp 68 in RhlR) .

  • Hydrophobic Interactions: The trityl group engages with hydrophobic pockets in the receptor’s ligand-binding domain.

Modulation of Virulence Phenotypes

In P. aeruginosa, N-Trityl-D-homoserine lactone at 10 μM reduces pyocyanin production by 40% and biofilm formation by 60%, as measured by crystal violet assays . These effects are concentration-dependent, with an EC₅₀ of 463 nM in E. coli reporter systems .

Applications in Biochemical Research

Quorum Sensing Inhibition

The compound’s ability to competitively inhibit native AHLs makes it a potent QS modulator. In Chromobacterium violaceum, 50 μM N-Trityl-D-homoserine lactone suppresses violacein production by 80%, indicating broad-spectrum activity.

Structural Probes for Receptor Studies

Deuterated analogs (e.g., [2,3-²H₂]-N-Trityl-D-homoserine lactone) enable detailed NMR analyses of receptor-ligand dynamics. These studies reveal that the trityl group stabilizes the receptor’s active conformation, increasing ligand residence time by 3-fold compared to native AHLs .

Comparative Stability Studies

Hydrolytic Stability

N-Trityl-D-homoserine lactone exhibits remarkable resistance to hydrolysis:

ConditionHalf-Life (h)
pH 6, 25°C320
pH 7, 37°C240
pH 8, 37°C240

In contrast, native homoserine lactones degrade rapidly under similar conditions (half-life <24 h) . This stability is attributed to the trityl group’s steric protection of the lactone ring.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, with no decomposition below 200°C. Thermogravimetric analysis (TGA) confirms <1% mass loss at 150°C, underscoring its suitability for high-temperature applications.

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